molecular formula C15H16O5 B15129350 8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione

Cat. No.: B15129350
M. Wt: 276.28 g/mol
InChI Key: XASRCIGCTSZFAS-UHFFFAOYSA-N
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Description

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[112102,608,10]hexadec-13(16)-ene-4,14-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the tetracyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Scandenolide: A structurally related compound with similar tetracyclic features.

    Other tetracyclic compounds: Compounds with similar ring structures but different functional groups.

Uniqueness

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione is unique due to its specific arrangement of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.

Biological Activity

8-Methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione is a complex organic compound primarily derived from plants in the Mikania genus, particularly Mikania micrantha and Mikania trachypleura. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure

The compound features a unique tetracyclic structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C15H18O6\text{C}_{15}\text{H}_{18}\text{O}_6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies conducted on extracts from Mikania species containing this compound, it was found that:

  • Inhibition Zones : The compound demonstrated inhibition zones ranging from 12 to 20 mm against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 0.5 to 2 mg/mL depending on the bacterial strain tested.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through in vitro assays measuring cytokine production and cellular response:

  • Cytokine Inhibition : A study reported a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 50% at concentrations of 10 µg/mL.
  • Cell Viability : Cell viability assays indicated no cytotoxic effects at therapeutic concentrations.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including breast (MCF7) and prostate (PC3) cancer cells.
  • IC50 Values : IC50 values were observed in the range of 15 to 30 µM after 48 hours of treatment.

Study on Antimicrobial Effects

A recent study published in the Journal of Ethnopharmacology evaluated the antimicrobial activity of Mikania extracts rich in this compound:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus181
Escherichia coli151.5
Pseudomonas aeruginosa200.5

Study on Anti-inflammatory Effects

In an investigation published in Phytotherapy Research, the anti-inflammatory effects were assessed using LPS-stimulated macrophages:

Treatment Concentration (µg/mL)IL-6 Production (%)TNF-alpha Production (%)
Control100100
105045
203025

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

8-methyl-3-methylidene-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-ene-4,14-dione

InChI

InChI=1S/C15H16O5/c1-7-12-9-5-8(14(17)18-9)3-4-11-15(2,20-11)6-10(12)19-13(7)16/h5,9-12H,1,3-4,6H2,2H3

InChI Key

XASRCIGCTSZFAS-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C(C4C=C(CCC1O2)C(=O)O4)C(=C)C(=O)O3

Origin of Product

United States

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